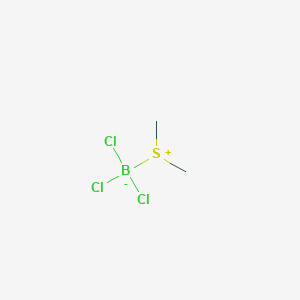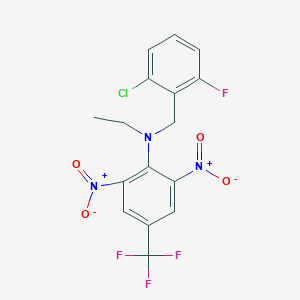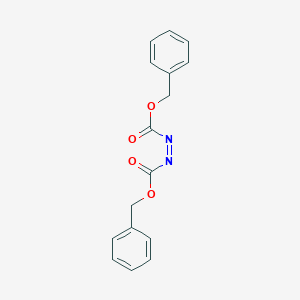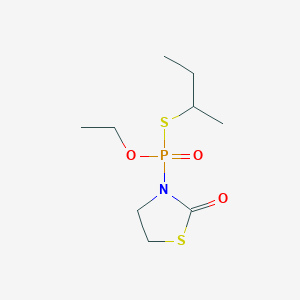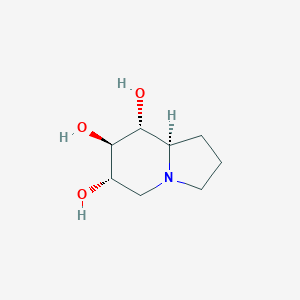
6,7,8-Trihydroxyindolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trihydroxyindolizidine (THI) is a natural alkaloid that is commonly found in plants of the genus Cytisus. THI has been found to possess a number of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
Mechanism Of Action
The mechanism of action of 6,7,8-Trihydroxyindolizidine is not fully understood, but it is believed to involve the inhibition of a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6,7,8-Trihydroxyindolizidine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical And Physiological Effects
6,7,8-Trihydroxyindolizidine has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral activities, 6,7,8-Trihydroxyindolizidine has also been found to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potent biological activity. 6,7,8-Trihydroxyindolizidine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potential toxicity. 6,7,8-Trihydroxyindolizidine has been found to be toxic to certain cell types, and care must be taken when handling this compound.
Future Directions
There are a number of different future directions that could be explored in regards to 6,7,8-Trihydroxyindolizidine. One area of research that is particularly promising is the development of 6,7,8-Trihydroxyindolizidine-based drugs for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of 6,7,8-Trihydroxyindolizidine and to identify potential side effects and toxicity concerns. Finally, more research could be done to explore the potential of 6,7,8-Trihydroxyindolizidine as a tool for studying cellular pathways and processes.
Conclusion
In conclusion, 6,7,8-Trihydroxyindolizidine is a natural alkaloid that possesses a number of interesting biological properties. 6,7,8-Trihydroxyindolizidine has been found to have anti-tumor, anti-inflammatory, and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases. While there are some limitations to using 6,7,8-Trihydroxyindolizidine in lab experiments, its potent biological activity makes it a promising area of research for the future.
Synthesis Methods
6,7,8-Trihydroxyindolizidine can be synthesized using a number of different methods, including extraction from natural sources, chemical synthesis, and biocatalysis. The most common method for synthesizing 6,7,8-Trihydroxyindolizidine is through chemical synthesis, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a number of different reagents, including nitrosyl chloride, sodium nitrite, and sodium nitrate.
Scientific Research Applications
6,7,8-Trihydroxyindolizidine has been the subject of a number of scientific studies due to its interesting biological properties. One of the most promising areas of research for 6,7,8-Trihydroxyindolizidine is in the field of cancer treatment. Studies have shown that 6,7,8-Trihydroxyindolizidine has potent anti-tumor activity and can induce apoptosis in cancer cells. 6,7,8-Trihydroxyindolizidine has also been found to possess anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases.
properties
CAS RN |
115649-93-9 |
|---|---|
Product Name |
6,7,8-Trihydroxyindolizidine |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1 |
InChI Key |
NCQXPGNMJJWGLP-ULAWRXDQSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O |
SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
Canonical SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
synonyms |
1-deoxy-6,8a-diepicastanospermine 1-deoxy-6-epicastanospermine 1-deoxy-8a-epi-castanospermine 1-deoxy-castanospermine 1-deoxycastanospermine 6,7,8-trihydroxy-indolizidine 6,7,8-trihydroxyindolizidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



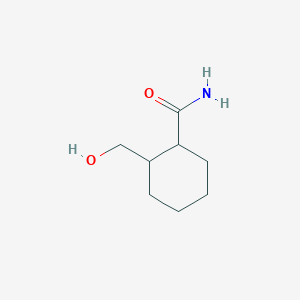
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
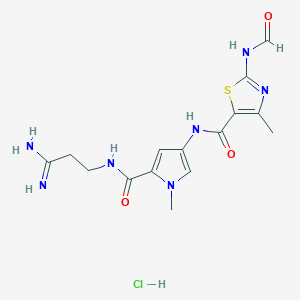
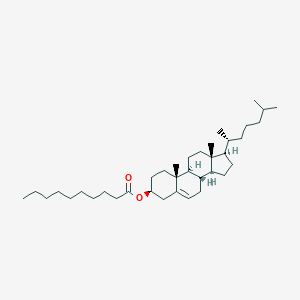
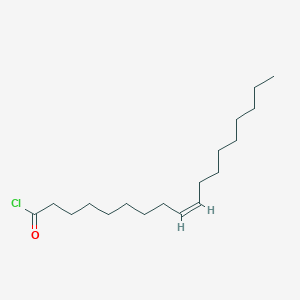
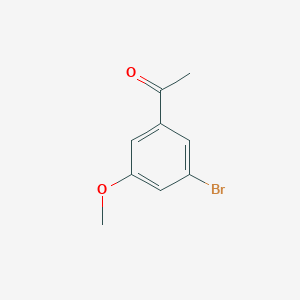
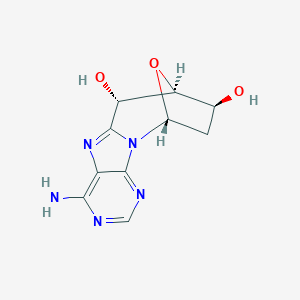
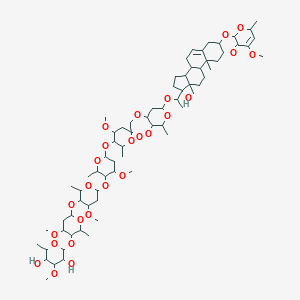
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
